Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate
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Overview
Description
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is an organic compound that features a cycloheptane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under controlled heating conditions.
Cycloheptane Derivative Formation: The cycloheptane ring is functionalized with the necessary substituents through a series of reactions, including halogenation and subsequent substitution reactions.
Ethenyl Group Introduction: The ethenyl group can be introduced via a Wittig reaction or similar olefination methods.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate can undergo various chemical reactions:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Mild oxidants like iodosobenzene (PhIO) or stronger oxidants like potassium persulfate (K₂S₂O₈).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Benzyl derivatives.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets:
Molecular Targets: The benzenesulfonyl group can interact with nucleophilic sites in enzymes or receptors.
Pathways Involved: The compound may participate in pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(benzenesulfonyl)-2-ethenylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 1-(benzenesulfonyl)-2-ethenylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
70255-46-8 |
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Molecular Formula |
C17H22O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C17H22O4S/c1-3-14-10-6-5-9-13-17(14,16(18)21-2)22(19,20)15-11-7-4-8-12-15/h3-4,7-8,11-12,14H,1,5-6,9-10,13H2,2H3 |
InChI Key |
BTVOIZNKXWSXNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1C=C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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